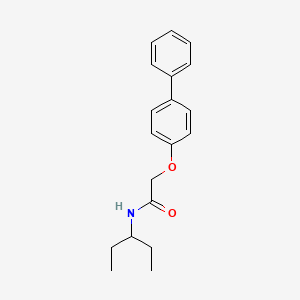![molecular formula C31H25N3O4 B10884246 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, along with a methoxyphenoxy acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be achieved through several synthetic routes:
Neat Methods: Direct treatment of substituted amines with alkyl cyanoacetates without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate, which is one of the harshest methods.
Industrial production methods typically involve optimizing these laboratory-scale reactions for larger-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalytic amounts of bases or acids, and controlled temperatures.
Aplicaciones Científicas De Investigación
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and furylmethyl groups play a crucial role in binding to target proteins, while the diphenyl and methoxyphenoxy acetamide moieties contribute to its overall stability and bioactivity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and biological activities.
Furylmethyl-substituted pyrroles: Compounds with furylmethyl groups on the pyrrole ring, which also show diverse chemical reactivity.
Diphenyl-substituted heterocycles: These compounds have diphenyl groups that contribute to their stability and bioactivity.
The uniqueness of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C31H25N3O4 |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C31H25N3O4/c1-36-26-16-8-9-17-27(26)38-21-28(35)33-31-25(19-32)29(22-11-4-2-5-12-22)30(23-13-6-3-7-14-23)34(31)20-24-15-10-18-37-24/h2-18H,20-21H2,1H3,(H,33,35) |
Clave InChI |
QHIVSQVCEBXBOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B10884197.png)
![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)
![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)

![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
